molecular formula C23H20N2O2S B11209722 [3-Amino-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](4-methylphenyl)methanone

[3-Amino-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](4-methylphenyl)methanone

Cat. No.: B11209722
M. Wt: 388.5 g/mol
InChI Key: RBMJKTWYUICVDK-UHFFFAOYSA-N
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Description

3-Amino-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-ylmethanone is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a furan ring, a thienoquinoline core, and a methanone group attached to a methylphenyl moiety. The presence of these diverse functional groups makes it an interesting subject for various chemical and biological studies.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-ylmethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce new functional groups such as halides or amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar heterocyclic compounds under various chemical conditions .

Biology

In biological research, 3-Amino-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-ylmethanone is investigated for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development .

Medicine

In medicine, this compound is explored for its therapeutic potential. Its unique structure allows it to interact with specific molecular targets, making it a potential candidate for the development of new pharmaceuticals .

Industry

In the industrial sector, this compound is used in the synthesis of other complex molecules. Its reactivity and functional groups make it a valuable intermediate in the production of various chemicals and materials .

Mechanism of Action

The mechanism of action of 3-Amino-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-ylmethanone involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the observed biological effects. For example, it may inhibit certain enzymes or receptors, thereby affecting cellular processes such as proliferation or apoptosis .

Properties

Molecular Formula

C23H20N2O2S

Molecular Weight

388.5 g/mol

IUPAC Name

[3-amino-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]-(4-methylphenyl)methanone

InChI

InChI=1S/C23H20N2O2S/c1-13-8-10-14(11-9-13)21(26)22-20(24)19-18(17-7-4-12-27-17)15-5-2-3-6-16(15)25-23(19)28-22/h4,7-12H,2-3,5-6,24H2,1H3

InChI Key

RBMJKTWYUICVDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=C(C4=C(CCCC4)N=C3S2)C5=CC=CO5)N

Origin of Product

United States

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